Product packaging for Benzimidazole, 2-methylthio-1-phenyl-(Cat. No.:)

Benzimidazole, 2-methylthio-1-phenyl-

Cat. No.: B398050
M. Wt: 240.33g/mol
InChI Key: UMDJIQSYWZDYPH-UHFFFAOYSA-N
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Description

Benzimidazole, 2-methylthio-1-phenyl- is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.33g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2S B398050 Benzimidazole, 2-methylthio-1-phenyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33g/mol

IUPAC Name

2-methylsulfanyl-1-phenylbenzimidazole

InChI

InChI=1S/C14H12N2S/c1-17-14-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

UMDJIQSYWZDYPH-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3

Origin of Product

United States

The Benzimidazole Scaffold As a Core Heterocycle in Chemical and Biological Research

The benzimidazole (B57391) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This distinction arises from its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with a wide array of biological macromolecules. nih.gov The versatile nature of the benzimidazole core, with its ability to participate in hydrogen bonding and π-π stacking interactions, has led to its incorporation into a multitude of pharmacologically active compounds. researchgate.net

The broad spectrum of biological activities associated with benzimidazole derivatives is remarkable, encompassing applications as:

Antimicrobial agents researchgate.net

Antiviral compounds researchgate.net

Anticancer therapeutics researchgate.netnih.gov

Anti-inflammatory drugs nih.gov

Antihypertensive medications researchgate.net

Antihistamines researchgate.net

This wide-ranging bioactivity has cemented the benzimidazole scaffold as a fundamental building block in the design and development of novel therapeutic agents. nih.govmdpi.com

Structural Classification and Research Relevance of 2 Substituted 1 Phenylbenzimidazole Derivatives

The pharmacological profile of benzimidazole (B57391) derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic ring. The 2-substituted-1-phenylbenzimidazole framework, to which "Benzimidazole, 2-methylthio-1-phenyl-" belongs, is a particularly well-explored class of compounds. The presence of a phenyl group at the N-1 position and a substituent at the C-2 position significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity. nih.govnih.gov

Research into 2-substituted-1-phenylbenzimidazole derivatives has revealed a diverse range of biological effects. For instance, various analogs have demonstrated potent antimicrobial and anticancer activities. nih.govnih.gov The nature of the substituent at the 2-position plays a crucial role in determining the specific biological target and the potency of the compound. For example, derivatives bearing a 4-methylthio group on the phenyl ring at the 2-position have been noted for their antibacterial activities. nih.gov

Positioning of Benzimidazole, 2 Methylthio 1 Phenyl Within Contemporary Organic and Medicinal Chemistry Research

Established and Emerging Approaches to Benzimidazole Ring Formation

The benzimidazole core is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. semanticscholar.org These approaches often begin with an o-phenylenediamine precursor.

The most prevalent and classical method for synthesizing the benzimidazole ring involves the condensation of o-phenylenediamines with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives. ijariie.comsemanticscholar.orgnih.gov This fundamental reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid. ijariie.comrsc.org

Modern advancements have introduced a wide array of catalysts to make this condensation more efficient, milder, and higher-yielding. rsc.org Lewis acid catalysts, including ZrCl₄, SnCl₄, and TiCl₄, have been employed to facilitate the reaction. ijariie.com Furthermore, various metal catalysts and nanoparticles have been shown to be effective. For instance, a cobalt nanocomposite has been used for the coupling of phenylenediamines and aldehydes under additive- and oxidant-free conditions. organic-chemistry.org Other catalytic systems involve bismuth nitrate, magnesium iodide, and copper(II) hydroxide, which can promote the reaction under mild conditions, often at room temperature or with gentle heating. semanticscholar.orgrsc.org Eco-friendly approaches, such as performing the reaction under solvent-free conditions or using microwave irradiation, have also been developed to reduce reaction times and improve yields. rsc.orgtandfonline.com

Catalyst/ConditionReactantsKey AdvantagesReference
Concentrated HClo-Phenylenediamine, Carboxylic AcidsClassical, widely used method ijariie.com
Al₂O₃/CuI/PANI nanocompositeo-Phenylenediamine, AldehydesExcellent yields, mild conditions rsc.org
Bismuth Nitrateo-Phenylenediamine, AldehydesGood yields, room temperature rsc.org
Microwave Irradiationo-Phenylenediamine, DMFReduced reaction time, excellent yields tandfonline.com
Cobalt Nanocompositeo-Phenylenediamine, AldehydesHigh yields, additive/oxidant-free organic-chemistry.org

Beyond direct condensation, rearrangement reactions offer an alternative and powerful strategy for accessing the benzimidazole skeleton. researchgate.net A notable example is the rearrangement of quinoxalin-2(1H)-one derivatives. rsc.org This method provides access to substituted benzimidazoles from readily available precursors. In this pathway, the substituents on the benzene ring of the quinoxalinone system are transferred to the corresponding positions on the benzimidazole ring. rsc.org This approach presents distinct advantages over classical methods, which can be limited by harsh conditions like high temperatures and may result in low product yields. rsc.org

Strategic Introduction of the 2-Methylthio Moiety

To synthesize the target compound, a methylthio (-SMe) group must be installed at the C2 position of the benzimidazole ring. This is typically accomplished via a two-step sequence starting from o-phenylenediamine.

The most common strategy involves the initial synthesis of 2-mercaptobenzimidazole (benzimidazole-2-thione). This intermediate is readily prepared by reacting o-phenylenediamine with carbon disulfide. anjs.edu.iq Once the 2-mercaptobenzimidazole is formed, the sulfur atom can be alkylated.

The introduction of the methyl group onto the sulfur atom is a standard S-alkylation reaction. researchgate.net This is achieved by treating 2-mercaptobenzimidazole with a methylating agent, such as methyl iodide, in the presence of a base. researchgate.net The base deprotonates the thiol group, forming a nucleophilic thiolate that readily attacks the methylating agent to form the desired 2-(methylthio)benzimidazole product. researchgate.netnih.gov This S-alkylation is a key step in the synthesis of numerous 2-mercaptobenzimidazole derivatives. nih.gov

Methodologies for N1-Arylation with Phenyl Groups

The final step in the synthesis of 2-methylthio-1-phenyl-benzimidazole is the introduction of a phenyl group at the N1 position of the benzimidazole ring. This C-N bond formation is a crucial transformation in organic synthesis.

While the specific goal is N-phenylation, the broader field of N-substitution provides context. For instance, N-allylation of benzimidazoles using allylic carbonates can be achieved with high regio- and enantioselectivity using iridium-based catalysts. nih.govacs.org These reactions demonstrate the feasibility of functionalizing the nitrogen atoms of the benzimidazole ring. beilstein-journals.orgberkeley.edu

For the specific introduction of a phenyl group, N-arylation reactions are employed. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for this transformation. Palladium-catalyzed N-arylation has been shown to be highly effective and regioselective for unsymmetrical benzimidazoles, exclusively occurring at the less sterically hindered N1 position. nih.govmit.edu These reactions typically employ aryl halides (e.g., bromobenzene or chlorobenzene) as the phenyl source, a palladium catalyst, a suitable ligand (such as a biaryl phosphine), and a base. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another powerful method. researchgate.netrsc.org Modern protocols utilize copper(I) iodide (CuI) as a catalyst, often in the presence of a ligand, to couple benzimidazoles with aryl halides. researchgate.net These methods provide a reliable route to N-aryl benzimidazoles, completing the synthesis of the target structure. nih.gov

Reaction TypeCatalyst SystemReactantsKey FeaturesReference
N-ArylationPd₂(dba)₃ / Biaryl Phosphine LigandBenzimidazole, Aryl Halide/TriflateCompletely N1-selective, highly general nih.govmit.edu
N-Arylation (Ullmann)CuI / N,O-Bidentate LigandBenzimidazole, Aryl HalideEfficient C-N coupling researchgate.net
Intramolecular N-ArylationCopper(I)N-(2-halophenyl)formamidineForms benzimidazole ring via C-N coupling rsc.org
N-AllylationIridium MetallacycleBenzimidazole, Allylic CarbonateHigh regio- and enantioselectivity acs.orgberkeley.edu

Green Chemistry Principles and Advanced Synthetic Techniques for Benzimidazole, 2-methylthio-1-phenyl- Synthesis

The application of green chemistry principles to the synthesis of benzimidazole scaffolds is a significant area of research. researchgate.net These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. chemimpex.comacademicjournals.org Advanced techniques, including microwave irradiation and novel catalysis, are instrumental in achieving these goals, offering faster, cleaner, and more efficient routes to compounds like 2-methylthio-1-phenyl-benzimidazole. jocpr.comeurekaselect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comprepchem.comsciforum.net This technique has been successfully applied to the synthesis of various benzimidazole derivatives. eurekaselect.comdergipark.org.tr

For the synthesis of 1,2-disubstituted benzimidazoles, analogous to the target compound, a highly efficient, solvent-free microwave-assisted method has been developed. nih.govpreprints.org This approach involves the reaction of N-phenyl-o-phenylenediamine with various aldehydes in the presence of a catalytic amount of Erbium(III) triflate (Er(OTf)₃). nih.govpreprints.org The reaction proceeds rapidly, typically within 5-10 minutes at 60°C, affording excellent yields of the desired products. nih.govpreprints.org This methodology represents a significant improvement over conventional methods that often require long reaction times and may produce lower yields. dergipark.org.tr

A plausible microwave-assisted route to a precursor of 2-methylthio-1-phenyl-benzimidazole could involve the condensation of N-phenyl-o-phenylenediamine with a suitable carbonyl compound. The subsequent introduction of the methylthio group at the 2-position would complete the synthesis. The use of microwave irradiation in a solvent-free or green solvent system aligns with the principles of green chemistry by reducing energy consumption and solvent waste. nih.govpreprints.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2-Disubstituted Benzimidazoles

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 5-25 minutes nih.govpreprints.org2-15 hours dergipark.org.tr
Yield 86-99% nih.govpreprints.orgOften <50% dergipark.org.tr
Conditions Solvent-free, 1% Er(OTf)₃ catalyst nih.govOften requires reflux in organic solvents sciforum.net
Energy Efficiency HighLow
Environmental Impact Low (reduced solvent waste)Higher (use of volatile organic solvents)

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. researchgate.net In the context of benzimidazole synthesis, a wide array of catalytic systems have been explored, ranging from Lewis acids to transition metal complexes and nanoparticles. researchgate.netsemanticscholar.org

For the synthesis of 1,2-disubstituted benzimidazoles, Lewis acid catalysts like Erbium(III) triflate (Er(OTf)₃) have proven to be highly effective, especially under microwave irradiation. nih.govpreprints.org Other catalysts such as titanium(IV) chloride (TiCl₄) have also been employed for the condensation of o-phenylenediamines with aldehydes to form the benzimidazole core. ijcrt.org The synthesis of the 2-methylthio moiety typically involves the reaction of a 2-mercaptobenzimidazole intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate. tsijournals.comjustia.com

The development of heterogeneous catalysts is a key aspect of green chemistry, as they can be easily recovered and reused, minimizing waste. semanticscholar.org While specific applications of heterogeneous catalysts for the synthesis of 2-methylthio-1-phenyl-benzimidazole are not extensively documented, research on related structures suggests that catalysts like ZnO nanoparticles could be effective for the initial benzimidazole ring formation. semanticscholar.org

Table 2: Examples of Catalytic Systems in Benzimidazole Synthesis

CatalystReactantsProduct TypeKey Advantages
Er(OTf)₃ N-phenyl-o-phenylenediamine, Aldehydes1,2-Disubstituted benzimidazoles nih.govpreprints.orgHigh efficiency, short reaction times under microwave, solvent-free. nih.govpreprints.org
TiCl₄ o-phenylenediamine, Aldehydes2-Aryl-substituted benzimidazoles ijcrt.orgEffective Lewis acid for condensation. ijcrt.org
Zeolites o-phenylenediamine, Carboxylic acids2-Aryl-1H-benzimidazoles dergipark.org.trReusable, environmentally friendly solid acid catalyst.
ZnO Nanoparticles 1,2-benzenediamine, Aldehydes2-Substituted benzimidazoles semanticscholar.orgRecyclable, solvent-free conditions, high efficiency. semanticscholar.org

Achieving regioselectivity in the synthesis of N-substituted benzimidazoles is a critical challenge, as alkylation or arylation of an unsymmetrical benzimidazole can lead to a mixture of N1 and N3 isomers. For the synthesis of 2-methylthio-1-phenyl-benzimidazole, the regioselective introduction of the phenyl group at the N1 position is essential.

One common strategy to achieve regioselectivity is to start with an N-substituted o-phenylenediamine, such as N-phenyl-o-phenylenediamine. Condensation of this precursor with a reagent that provides the C2 carbon and the methylthio group would directly lead to the desired 1-phenyl-2-methylthio-benzimidazole. This approach ensures the phenyl group is unambiguously positioned at N1.

Alternatively, methods for the regioselective N-alkylation or N-arylation of pre-formed 2-methylthiobenzimidazole can be employed. Research has shown that reaction conditions can influence the regiochemical outcome. For instance, a study on the reaction of 2-mercaptobenzimidazole demonstrated condition-dependent regioselectivity, yielding either N-acylated or S-acylated products, which can then be cyclized to different fused heterocyclic systems. nih.gov While not directly applicable to N-phenylation, this highlights the principle of controlling regioselectivity through reaction conditions. Another study developed a highly regioselective N-methylation protocol for (benz)imidazoles that favors the formation of the more sterically hindered isomer, demonstrating that specific reagents and conditions can overcome inherent reactivity preferences. nih.gov

Enantioselective synthesis, which is crucial for producing single-enantiomer chiral drugs, is less commonly discussed in the context of achiral molecules like 2-methylthio-1-phenyl-benzimidazole. However, if chiral centers were introduced into the substituents at the 1 or 2 positions, enantioselective methods would become critical. Such methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Currently, there is a lack of specific literature detailing enantioselective syntheses directly related to 2-methylthio-1-phenyl-benzimidazole.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

While specific crystallographic data for Benzimidazole, 2-methylthio-1-phenyl- is not publicly available, the technique's application to analogous compounds provides a clear picture of the insights that can be gained. nih.gov Single-crystal X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. nih.gov

This analysis would reveal the relative orientation of the phenyl ring with respect to the benzimidazole plane. Due to potential steric hindrance between the ortho-protons of the phenyl group and the benzimidazole ring, it is likely that the two ring systems are not coplanar. X-ray analysis would quantify this dihedral angle. Furthermore, it would provide detailed information on the geometry at the C2 position, including the C-S bond length and the C-S-C bond angle of the methylthio group. The analysis also elucidates intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing. nih.gov

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A primary determinant of the crystal packing in benzimidazole-containing structures is the capacity to form hydrogen bonds. In derivatives where a hydrogen bond donor is present, such as an N-H group, robust intermolecular N-H···N hydrogen bonds can form, leading to the creation of chains or more complex three-dimensional networks. For instance, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, neighboring benzimidazole rings are linked by N-H···N hydrogen bonds, which results in the formation of chains extending along the a-axis direction. rsc.org Similarly, phenol-substituted benzimidazoles have been observed to form O-H···N hydrogen bonds between molecules. harvard.edu While the target compound, 2-methylthio-1-phenyl-benzimidazole, lacks a traditional hydrogen bond donor like an N-H or O-H group, weaker C-H···N and C-H···S hydrogen bonds can still play a significant role in the crystal packing. Furthermore, interactions involving the aromatic rings, such as C-H···π interactions, are also observed in the extended structures of related benzimidazole derivatives. harvard.edu

The presence of multiple aromatic rings in 2-methylthio-1-phenyl-benzimidazole and its analogues facilitates π-π stacking interactions, which are a significant cohesive force in their crystal lattices. These interactions can occur between the benzimidazole rings of adjacent molecules or between the benzimidazole and phenyl rings. The geometry of these stacks can vary, from parallel-displaced to T-shaped arrangements, depending on the steric and electronic influences of the substituents. Studies on imidazole-based systems have demonstrated the formation of π-π stacked dimers, which can create efficient conductance pathways. rsc.orgnih.gov The analysis of Hirshfeld surfaces for related heterocyclic systems often reveals the characteristic patterns of red and blue triangles on the shape-index surfaces, which are indicative of π-π stacking. chemicalbook.com In oxadiazole systems, which are electronically similar to parts of the benzimidazole core, both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions have been identified and characterized through X-ray diffraction and computational studies. nih.gov These findings suggest that similar π-π stacking motifs are highly probable in the crystal structure of 2-methylthio-1-phenyl-benzimidazole.

Below is a table summarizing the types of supramolecular interactions observed in analogous benzimidazole and related heterocyclic compounds, which are anticipated to be relevant for 2-methylthio-1-phenyl-benzimidazole.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Hydrogen BondN-HN (imidazole)2.8 - 3.1 rsc.org
Hydrogen BondO-HN (imidazole)2.7 - 2.9 harvard.edu
Hydrogen BondC-Hπ (aromatic ring)~2.9 harvard.edu
π-π StackingBenzimidazole RingBenzimidazole Ring3.3 - 3.8 (centroid-centroid) chemicalbook.com
π-π StackingBenzimidazole RingPhenyl Ring3.3 - 3.8 (centroid-centroid) nih.gov

Computational and Theoretical Investigations on Benzimidazole, 2 Methylthio 1 Phenyl

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are instrumental in predicting the electronic structure and properties of molecules with a high degree of accuracy. These approaches are founded on the principles of quantum mechanics and can provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzimidazole (B57391) derivatives, DFT, often using the B3LYP functional, is utilized to predict bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data, such as those from X-ray diffraction, to validate the computational model.

Studies on related benzimidazole structures have shown that DFT can accurately model their geometries. For instance, in studies of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, bond lengths such as C1-N32 and C10-N33 were calculated to understand the nature of the bonding within the imidazole (B134444) ring and its substituents. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations, providing a foundation for further analysis.

ParameterBond/AngleCalculated ValueReference Compound
Bond Length (Å)C1-N321.389 - 1.3921-benzyl-2-phenyl-1H-benzimidazole derivatives
Bond Length (Å)C10-N33Slight double bond character1-benzyl-2-phenyl-1H-benzimidazole derivatives
Bond Angle (°)C1–N32-C10105.59 - 124.251-benzyl-2-phenyl-1H-benzimidazole derivatives
Bond Angle (°)N32-C10-N33112.93 - 113.381-benzyl-2-phenyl-1H-benzimidazole derivatives

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For various benzimidazole derivatives, DFT calculations have been used to determine these orbital energies and the corresponding gap. For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the HOMO-LUMO gaps were found to vary depending on the substituents, with electron-withdrawing groups like NO2 significantly lowering the gap and thus increasing reactivity. The analysis of the spatial distribution of HOMO and LUMO orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

Compound TypeEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Substituted 1-benzyl-2-phenyl-1H-benzimidazoles-5.88 to -6.81-1.18 to -3.033.02 to 5.56
4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone-5.61-1.743.87

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

For benzimidazole derivatives, MEP analysis helps to identify the most reactive parts of the molecule. In studies of similar compounds, the negative potential is often localized over electronegative atoms like nitrogen and oxygen, while the hydrogen atoms of the benzimidazole ring often exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR studies bridge the gap between chemical structure and biological activity through the development of mathematical models. These models are essential for rational drug design and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. For benzimidazole derivatives, QSAR models have been developed to predict their efficacy against various targets, including bacteria and allergens.

The process involves calculating a range of molecular descriptors for each compound, which can be electronic, thermodynamic, spatial, or topological in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values).

A successful QSAR model not only has good statistical quality (e.g., high r²) but also strong predictive power, which is often assessed through cross-validation techniques and the use of an external test set of molecules. For example, a QSAR study on substituted-2-phenyl-benzimidazole derivatives as anti-allergic agents identified that descriptors like SssNHE-index and SaasN(Noxide)E-index had a negative contribution to activity, while SssCH2E-index and slogp contributed positively. Such models provide valuable insights into the structural features that are crucial for biological efficacy and can guide the design of new, more potent analogues.

Correlation of Physicochemical Parameters with Activity

The molecular properties of a compound, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, are known to significantly influence its pharmacokinetic and pharmacodynamic profiles. For instance, the lipophilicity of a molecule can affect its ability to cross cell membranes, while molecular size and hydrogen bonding capacity can influence its binding to a target protein. nih.gov

The computed physicochemical properties for Benzimidazole, 2-methylthio-1-phenyl- are presented below. These values serve as a basis for any future computational studies aiming to correlate its structural features with biological activity.

Table 1: Computed Physicochemical Properties of Benzimidazole, 2-methylthio-1-phenyl-

Property Value
Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
XLogP3 3.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 240.07211956 Da
Topological Polar Surface Area 43.1 Ų
Heavy Atom Count 17

Data sourced from PubChem CID 583192. nih.gov

In broader studies of benzimidazole derivatives, QSAR analyses have been employed to explore the influence of various molecular descriptors on activities such as anticancer and antioxidant effects. tandfonline.comnih.gov These studies often reveal that descriptors related to electronic properties, hydrophobicity, and steric factors play a significant role in the biological activity of the benzimidazole scaffold. nih.gov However, without a specific study on Benzimidazole, 2-methylthio-1-phenyl-, any correlation remains speculative.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. These methods provide insights into the binding mode, affinity, and stability of the ligand-target complex.

Detailed ligand-target interaction profiling for Benzimidazole, 2-methylthio-1-phenyl- with specific enzyme active sites is not documented in the available scientific literature. However, the broader class of benzimidazole derivatives has been the subject of numerous molecular docking studies against a variety of enzyme targets.

Commonly investigated enzyme targets for benzimidazole derivatives include:

Protein Kinases: Such as Aurora A kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often implicated in cancer. nih.govresearchgate.netukm.my Docking studies on other benzimidazoles have identified key interactions with amino acid residues like Ala 213 in the active site of Aurora A kinase. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Enzymes involved in inflammatory processes. impactfactor.orgresearchgate.net

DNA Gyrase and Topoisomerases: Enzymes essential for bacterial replication, making them targets for antibacterial agents. spast.orgacs.org

Carbonic Anhydrase: A zinc-containing enzyme involved in various physiological processes. rsc.org

These studies typically reveal that the benzimidazole core can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to its inhibitory activity. ukm.myspast.org For instance, in studies of other benzimidazoles, interactions with key amino acid residues have been shown to be critical for binding. impactfactor.org

Specific simulations of the binding modes and affinities for Benzimidazole, 2-methylthio-1-phenyl- have not been reported. The process of simulating binding modes involves docking the ligand into the active site of a target protein to predict its most likely conformation and orientation. The binding affinity is then often estimated through scoring functions that calculate a theoretical binding energy, typically in kcal/mol. impactfactor.orgnih.gov

For other benzimidazole derivatives, molecular docking studies have reported a range of binding energies depending on the specific derivative and the target enzyme. For example, some benzimidazole derivatives have shown binding affinities against protein kinases with binding energies in the range of -6 to -9 kcal/mol. nih.govresearchgate.net Molecular dynamics simulations are often employed following docking to assess the stability of the predicted binding pose over time and to refine the binding affinity calculations. nih.gov These simulations can provide a more dynamic picture of the ligand-protein interactions. nih.gov

Thermodynamic Property Calculations

The calculation of thermodynamic properties, such as the enthalpy of formation, can provide insights into the stability of a molecule. While specific experimental or theoretical thermodynamic property calculations for Benzimidazole, 2-methylthio-1-phenyl- are not available in the reviewed literature, studies on other benzimidazole derivatives have been conducted.

For related compounds like 2-phenyl-benzimidazole, theoretical estimates of the enthalpies of formation have been obtained using methods like Density Functional Theory (DFT) at the B3LYP level. researchgate.net These computational approaches are used to predict the energy of a molecule, which can then be used to derive its thermodynamic properties. researchgate.net Such calculations are valuable for understanding the relative stability of different chemical structures. However, without a dedicated study, the thermodynamic properties of Benzimidazole, 2-methylthio-1-phenyl- remain undetermined.

Reactivity and Mechanistic Studies of Benzimidazole, 2 Methylthio 1 Phenyl and Its Derivatives

Chemical Transformations and Reaction Pathways

The chemical transformations of 2-methylthio-1-phenyl-benzimidazole are diverse, stemming from the nucleophilic and electrophilic nature of different positions within the molecule and the reactivity of the thioether group.

The benzimidazole (B57391) core possesses both nucleophilic and electrophilic centers. The nitrogen atoms of the imidazole (B134444) ring can act as nucleophiles, while the electron-rich benzene ring can undergo electrophilic substitution. The C2 carbon, bonded to both a nitrogen and the sulfur of the thioether, is a key electrophilic site.

The sulfhydryl thiol (RSH) side-chain of cysteine residues, a related biological nucleophile, is generally a weak nucleophile but can be ionized to a more reactive nucleophilic thiolate (RS⁻). This increased nucleophilicity is relevant to the reactivity of the sulfur atom in the thioether group of the target molecule. In biological systems, electrophile-nucleophile interactions can be reversible or irreversible, with the latter often involved in pathogenic processes. The principles of Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity of electrophiles with nucleophilic sites like the cysteine thiolate. Soft electrophiles preferentially react with soft nucleophiles, a principle that can be extended to understand the reactivity of the thioether sulfur in 2-methylthio-1-phenyl-benzimidazole towards various electrophiles.

The rate of electrophile-nucleophile interactions is determined by the softness and reactivity of both species. The formation of a covalent bond can be viewed as the donation of electron density from the Highest Occupied Molecular Orbital (HOMO) of the nucleophile to the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

Table 1: Key Reactive Positions in 2-methylthio-1-phenyl-benzimidazole

PositionType of ReactivityPotential Reactions
Imidazole Nitrogen (N3)NucleophilicAlkylation, Acylation, Coordination to metals
Benzene Ring (C4, C5, C6, C7)Electrophilic Aromatic SubstitutionNitration, Halogenation, Sulfonation, Friedel-Crafts reactions
Thioether SulfurNucleophilicAlkylation (forms sulfonium salts), Oxidation
C2 CarbonElectrophilicNucleophilic substitution (displacement of the methylthio group)

The thioether group (-S-CH₃) is susceptible to oxidation, a reaction that significantly alters the electronic and steric properties of the molecule. Oxidation typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone.

Table 2: Products of Thioether Oxidation

Starting MaterialOxidizing AgentProductOxidation State of Sulfur
2-methylthio-1-phenyl-benzimidazolem-CPBA (1 equiv.)2-(methylsulfinyl)-1-phenyl-benzimidazole+2
2-methylthio-1-phenyl-benzimidazolem-CPBA (2 equiv.) or H₂O₂2-(methylsulfonyl)-1-phenyl-benzimidazole+4

Tautomeric Considerations and Isomerism of the Benzimidazole Ring System

Benzimidazole derivatives that possess a hydrogen atom on one of the imidazole nitrogens can exhibit tautomerism. This involves the migration of a proton between the two nitrogen atoms (N1 and N3). However, in the case of 2-methylthio-1-phenyl-benzimidazole, the presence of the phenyl group at the N1 position precludes this type of annular tautomerism.

While annular tautomerism is blocked, other forms of isomerism, such as rotational isomerism (atropisomerism) around the N-phenyl bond, could be possible depending on the steric bulk of substituents on the phenyl ring and the benzimidazole core.

Studies on related 5(6)-substituted benzimidazole-2-thiones have shown that the thione form is generally more stable than the thiol tautomer. Understanding tautomeric and isomeric equilibria is crucial for elucidating the chemical and physical properties of heterocyclic compounds. Quantum chemical studies are often employed to calculate parameters like acidity constants, and tautomeric and isomeric equilibrium constants. For benzimidazole systems, the existence of one tautomeric form in the solid phase can be confirmed by techniques like X-ray diffraction, which can reveal differences in bond lengths and angles within the imidazole ring.

Elucidation of Mechanistic Pathways for Synthetic and Derivatization Reactions

The synthesis of 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with various electrophilic reagents. For instance, 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole has been synthesized from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (DMSO), where DMSO acts as both a solvent and a reagent. Another common route is the reaction of 2-mercaptobenzimidazole (B194830) derivatives with electrophiles like (chloromethyl)benzene derivatives.

The mechanism for the formation of the benzimidazole ring typically involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and a carbonyl compound, followed by intramolecular cyclization and subsequent aromatization. In the synthesis of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a proposed mechanism involves the tautomerization of an enol to a ketone, followed by dehydration to aromatize the benzimidazole ring.

Derivatization reactions of 2-methylthio-1-phenyl-benzimidazole would likely proceed through the reactive sites identified in section 5.1.1. For example, electrophilic aromatic substitution on the benzimidazole's benzene ring or the N-phenyl ring would follow the established mechanisms for such reactions, with the regioselectivity being influenced by the directing effects of the existing substituents. Nucleophilic attack at the C2 position, leading to the displacement of the methylthio group, would proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the imidazole ring.

Coordination Chemistry of Benzimidazole, 2 Methylthio 1 Phenyl Analogues

Benzimidazoles as Ligands in Metal Complexation

Benzimidazole (B57391) and its derivatives are recognized as excellent ligands for a wide array of metal ions. Their ability to coordinate with metals is a cornerstone of their application in various fields, including the development of anti-cancer agents and catalysts. nih.govnih.gov The benzimidazole scaffold itself is a key pharmacophore, and its coordination to a metal center can enhance its biological activity. nih.govrsc.org

The coordination versatility of benzimidazole ligands is largely dictated by the donor atoms present in their structure. In analogues of "Benzimidazole, 2-methylthio-1-phenyl-", the key donor sites are the imine nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the 2-methylthio group.

The imine nitrogen atom (N-3) of the benzimidazole ring is a primary site for metal coordination. This is a common feature across a vast range of benzimidazole complexes. rsc.org The coordination of this nitrogen atom to a metal ion is typically confirmed by spectroscopic methods. For instance, in the infrared (IR) spectra of metal complexes, the ν(C=N) stretching vibration often shifts to a lower wavenumber compared to the free ligand, indicating the involvement of the imine nitrogen in coordination. researchgate.net

The presence of a sulfur donor atom, such as in the 2-methylthio group, introduces the potential for the ligand to act as a bidentate chelator, forming a stable five-membered ring with the metal center (N,S-chelation). The interaction of heterocyclic thiones and their derivatives with metals is a subject of significant study, as these ligands can bind in various modes, leading to either monomeric or polymeric complexes. uobaghdad.edu.iq The sulfur atom in thioether groups, like the methylthio group, can also coordinate to metal ions, particularly softer metals. This bidentate coordination through both a "hard" nitrogen donor and a "soft" sulfur donor makes these ligands particularly interesting for coordination chemistry.

In some cases, benzimidazole derivatives can act as monodentate ligands, coordinating only through the nitrogen atom, especially if the second potential donor site is sterically hindered or electronically unfavorable for coordination. mdpi.com However, the combination of the imine nitrogen and the exocyclic sulfur atom in 2-methylthio-benzimidazole analogues provides a strong driving force for chelation.

The chelation of benzimidazole ligands containing both nitrogen and another donor atom, such as sulfur, leads to the formation of stable metallocycles. rsc.org The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand itself. mdpi.comrsc.org

For divalent transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II), common geometries for four-coordinate complexes are tetrahedral or square planar, while six-coordinate complexes are typically octahedral. rsc.org For example, studies on Co(II) and Zn(II) complexes with bidentate benzimidazole-sulfonamide ligands have revealed tetrahedral geometries around the metal centers. researchgate.net In contrast, Cu(II) complexes with related ligands often exhibit square planar or distorted octahedral geometries. rsc.org

Palladium(II) and Platinum(II) complexes, which are of significant interest for their potential antitumor activities, almost invariably adopt a square-planar geometry. researchgate.netirapa.org The coordination of bidentate N,S ligands to Pd(II) can lead to the formation of stable, neutral complexes. nih.gov

Rhenium complexes with benzimidazole ligands have also been synthesized and characterized, showing interesting structural features. For example, a dioxorhenium(V) complex with benzimidazole ligands was found to have the benzimidazole moieties equatorially coordinated to the rhenium atom, with oxygen atoms in the axial positions. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with benzimidazole-based ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. nih.govrsc.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The general procedure for synthesizing metal complexes with benzimidazole derivatives involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, acetates, or sulfates) in a solvent, often an alcohol like ethanol (B145695) or methanol. nih.govresearchgate.net The mixture is then typically stirred, sometimes with heating under reflux, to facilitate the complexation reaction. mdpi.comrsc.org The resulting complex may precipitate from the solution upon cooling or after a period of stirring, and can then be collected by filtration, washed, and dried. researchgate.net

For example, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with benzimidazole-derived Schiff bases has been achieved by reacting the ligand with the corresponding metal acetate (B1210297) or chloride salts in ethanol. nih.gov Similarly, palladium(II) complexes can be prepared by reacting a ligand with a palladium(II) precursor like bis(benzonitrile)palladium(II) dichloride in a solvent such as chloroform (B151607) or acetonitrile. irapa.orgnih.gov The synthesis of rhenium complexes often involves reacting a suitable rhenium precursor with the benzimidazole ligand. nih.govrsc.org

The electrochemical synthesis is another method that has been employed, where the electrochemical oxidation of an anodic metal (e.g., Co, Ni, Cu, Zn, Cd) in a solution of the benzimidazole ligand affords the corresponding metal complex. rsc.org

The stoichiometry of the resulting complexes (e.g., metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants used in the synthesis. nih.gov

The characterization of newly synthesized metal complexes is crucial for confirming their structure. Several techniques are routinely employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand. As mentioned earlier, a shift in the ν(C=N) band of the benzimidazole ring to a lower frequency upon complexation is indicative of coordination through the imine nitrogen. researchgate.net Similarly, changes in the vibrational frequencies associated with the methylthio group could provide evidence for the involvement of the sulfur atom in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)). Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are expected to change. For instance, the NMR spectra of a close analogue, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, have been reported, providing a reference for comparison. rsc.org

Below is a table with NMR data for a compound analogous to "Benzimidazole, 2-methylthio-1-phenyl-".

CompoundTechniqueSolventChemical Shifts (δ ppm)Source
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole¹H NMRCDCl₃7.69–7.65 (m, 1H), 7.23–7.17 (m, 3H), 3.63 (s, 3H), 2.79 (s, 3H) rsc.org
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole¹³C NMRCDCl₃153.08, 143.32, 136.80, 121.61, 121.59, 117.95, 108.19, 29.76, 14.51 rsc.org

Investigations into the Biological and Catalytic Potential of Benzimidazole-Metal Complexes

The coordination of benzimidazole derivatives to metal ions has been shown to often enhance their biological activity. mdpi.com This has led to extensive research into the potential applications of these complexes as therapeutic agents and catalysts.

Benzimidazole-metal complexes have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. rsc.org The enhanced activity of the metal complexes compared to the free ligands is often attributed to factors such as increased lipophilicity, which facilitates transport across cell membranes, and the ability of the metal ion to interact with biological targets like DNA. mdpi.com For example, numerous studies have shown that Cu(II), Zn(II), and Ni(II) complexes of benzimidazole derivatives exhibit significant anticancer activity against various human cancer cell lines. nih.govresearchgate.net Palladium(II) and platinum(II) complexes are also widely investigated as potential anticancer drugs due to their ability to bind to DNA, similar to cisplatin. researchgate.net

In the realm of catalysis, transition metal complexes containing benzimidazole ligands have been explored for various organic transformations. The specific electronic and steric environment created by the ligand around the metal center can be tuned to achieve high catalytic activity and selectivity. nih.gov For instance, benzimidazole-containing complexes have been used as catalysts for ethylene (B1197577) oligomerization and polymerization. nih.gov

Academic Research into the Mechanistic Biological Activity and Applications of Benzimidazole, 2 Methylthio 1 Phenyl and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The benzimidazole (B57391) scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Research into "Benzimidazole, 2-methylthio-1-phenyl-" and its structural analogues has revealed significant potential in the targeted inhibition of various enzymes crucial to disease pathology. This section delves into the academic research elucidating the mechanistic basis of these inhibitory activities.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase: Molecular Basis and Binding

Analogues of 2-methylthio-1-phenyl-benzimidazole have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family that is often overexpressed in various cancers. The mechanism of inhibition is rooted in the structural similarity of the benzimidazole core to purine (B94841) and quinazoline, which are foundational structures for many first and second-generation EGFR tyrosine kinase inhibitors (TKIs). researchgate.net These inhibitors function by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain. researchgate.net

The benzimidazole nucleus is considered a structural isostere of natural purines, suggesting a favorable affinity for diverse receptor types. researchgate.net Molecular docking studies reveal that the inhibitory action of benzimidazole derivatives involves specific interactions within the EGFR active site. The nitrogen atoms of the benzimidazole ring are crucial, acting as hydrogen bond acceptors. researchgate.net For instance, certain derivatives have been shown to form hydrogen bonds with the catalytic lysine (B10760008) residue (K745) in the "αC-helix out" inactive state of the kinase. nih.gov This interaction is considered a key element for potent, non-covalent inhibition. nih.gov Some studies have also pointed to interactions with other key residues, such as Met769, mimicking the binding pattern of established quinazoline-based inhibitors. researchgate.net

The table below summarizes the inhibitory activity of selected benzimidazole analogues against EGFR.

Compound IDDescriptionEGFR Inhibitory Activity (IC₅₀)Source
Compound 5a 2-Aryl benzimidazole derivativeGood inhibitory activity nih.gov
Compound 5e 2-Aryl benzimidazole derivativeModerate inhibitory activity nih.gov
Compound II A benzimidazole derivativePotent inhibitor researchgate.net

This table is for illustrative purposes and showcases representative data for benzimidazole analogues.

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. researchgate.net Dysregulation of this process is a hallmark of many cancers, making HDACs a viable therapeutic target. researchgate.net Benzimidazole-based compounds have emerged as a promising class of HDAC inhibitors. acs.org

The established pharmacophore for HDAC inhibitors typically consists of a zinc-binding group (ZBG), a linker, and a cap group. In novel benzimidazole-linked (thio)hydantoin derivatives, the (thio)hydantoin moiety serves as the ZBG. acs.org Molecular docking studies have shown that these compounds effectively inhibit HDACs by chelating the essential Zn²⁺ ion located deep within the enzyme's active site. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones (like H3 and H4) and other proteins such as α-tubulin. acs.org The subsequent hyperacetylation of chromatin leads to a more relaxed structure, allowing for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis. acs.org

Impact on Other Receptor Tyrosine Kinases (e.g., VEGFR)

Beyond EGFR, research has demonstrated that benzimidazole analogues can act as multi-target inhibitors, affecting other receptor tyrosine kinases involved in cancer progression, most notably Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov

Several series of 2-phenyl and 2-aryl benzimidazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov X-ray crystallography and molecular docking studies have provided insight into their binding mechanism. A critical interaction involves the N1 nitrogen of the benzimidazole core, which engages with the hinge region of the VEGFR-2 kinase domain. nih.gov The binding of these inhibitors often mimics that of other Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase. mdpi.com The 2-phenyl ring and other substitutions on the benzimidazole scaffold occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the compounds. nih.govnih.gov This dual inhibition of both EGFR and VEGFR pathways presents a strategy for developing anticancer agents with potentially improved therapeutic efficacy. nih.gov

The table below shows the VEGFR-2 inhibitory activity of several benzimidazole derivatives.

Compound IDDescriptionVEGFR-2 Inhibitory Activity (IC₅₀)Source
Compound 5a 2-Aryl benzimidazole derivativeModerate inhibitory activity nih.gov
Compound 8 2-Phenyl benzimidazole derivative8.9 nM nih.gov
Compound 9 2-Phenyl benzimidazole derivative6.7 nM nih.gov
Compound 12 2-Phenyl benzimidazole derivative8.7 nM nih.gov
Compound 15 2-Phenyl benzimidazole derivative7.2 nM nih.gov
Compound 4c Benzimidazole-oxadiazole derivative0.475 µM dovepress.com
Compound 8m Benzimidazole–dioxobenzoisoindoline hybridPotent (% inhibition = 80.69% at 10 µM)

This table is for illustrative purposes and showcases representative data for benzimidazole analogues.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. dovepress.com Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation. dovepress.com Consequently, DHFR is a well-established target for antimicrobial and anticancer therapies.

Benzimidazole derivatives have been shown to exert antiproliferative effects through the inhibition of DHFR. researchgate.net These compounds act as antifolates, competing with the natural substrate, dihydrofolate. Molecular docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have revealed that they interact with key amino acid residues within the DHFR active site, preventing the binding and reduction of dihydrofolate. The inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate, which in turn halts DNA synthesis and leads to cell death, particularly in rapidly dividing cancer cells.

Modulation of Metabolic Enzymes (e.g., Aromatase, Carbonic Anhydrases)

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens from androgens and is a major target in the treatment of hormone-dependent breast cancer. Imidazole (B134444) and triazole-based compounds are known nonsteroidal aromatase inhibitors. Benzimidazole analogues also show potential in this area. researchgate.net The inhibitory mechanism involves the heterocyclic nitrogen atoms forming a coordinate bond with the heme iron atom of the cytochrome P450 component of the aromatase enzyme. Furthermore, the planar benzimidazole ring can engage in π–π stacking interactions with aromatic residues in the active site, such as Phe134 and Arg115, enhancing binding affinity.

Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in various physiological processes, and certain isoforms, particularly the tumor-associated CA IX and XII, are targets for anticancer drugs. mdpi.com Benzimidazole-sulfonamide derivatives have been investigated as potent and selective CA inhibitors. mdpi.com The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that anchors the inhibitor to the Zn²⁺ ion in the CA active site. mdpi.com The benzimidazole scaffold acts as a scaffold to which various substituents can be attached, allowing for interactions with amino acid residues lining the active site cavity. These interactions are crucial for determining the inhibitor's potency and isoform selectivity. mdpi.com

Structure-Activity Relationships (SAR) Governing Enzyme Inhibitory Potency

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended phenyl rings. nih.gov Structure-activity relationship (SAR) studies have provided critical insights for optimizing the inhibitory potency and selectivity of these compounds against various enzymes.

For EGFR/VEGFR Inhibition: In the case of 2-aryl benzimidazoles targeting EGFR and VEGFR-2, the N1 nitrogen of the benzimidazole ring is often crucial for forming a hydrogen bond with the kinase hinge region. nih.govnih.gov Substitutions on the 2-phenyl ring can significantly impact activity; for example, hydrophobic groups at the 3-position of this ring were found to be favorable for TIE-2 (another tyrosine kinase) activity. nih.gov The planarity of the benzimidazole nucleus is also an important structural aspect.

For HDAC Inhibition: In benzimidazole-based HDAC inhibitors, the linker connecting the benzimidazole "cap" group to the zinc-binding group is critical. The length and flexibility of this linker influence how effectively the molecule can position its ZBG to chelate the zinc ion in the catalytic site. acs.org

For DHFR Inhibition: For N-alkylated 2-phenyl-1H-benzimidazole derivatives acting as DHFR inhibitors, the length of the N-1 alkyl chain influences lipophilicity and can affect antifungal potency.

For General Anticancer Activity: In studies of 2-phenylbenzimidazoles, the introduction of a carbonyl group at the C-5 position of the benzimidazole structure was found to markedly improve anticancer activity against certain cell lines. The substitution pattern on the 2-phenyl ring is also a key determinant of potency and selectivity.

These SAR studies underscore the versatility of the benzimidazole scaffold and provide a rational basis for the design of new analogues with enhanced and specific enzyme inhibitory profiles.

Research on Antiproliferative Mechanisms

The antiproliferative properties of benzimidazole derivatives, including 2-methylthio-1-phenyl-benzimidazole and its analogues, are a significant area of academic research. Studies have delved into the molecular mechanisms by which these compounds inhibit cancer cell growth, revealing a multi-faceted approach that includes inducing programmed cell death (apoptosis), halting the cell division cycle, and targeting specific molecular pathways that are critical for tumor survival and proliferation.

Induction of Apoptosis via Caspase Activation and Bcl-2 Down-regulation

Apoptosis is a controlled process of cell death essential for normal tissue development and homeostasis. nih.gov A key mechanism by which benzimidazole analogues exert their anticancer effects is by triggering this process in malignant cells. Research has shown that these compounds can modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov

Studies on various benzimidazole derivatives have consistently demonstrated their ability to initiate apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This is often achieved by down-regulating the expression of Bcl-2, an anti-apoptotic protein that prevents cell death. nih.govnih.gov A reduction in Bcl-2 levels disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cell's cytoplasm. nih.gov

This release triggers a cascade of enzyme activation involving a family of proteases known as caspases. nih.gov Specific benzimidazole derivatives have been shown to significantly increase the levels of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. nih.govnih.govnih.gov Activated caspase-3 is a central player in the final stages of apoptosis, cleaving critical cellular proteins like poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell. nih.gov For instance, certain benzimidazole-based hydrazone derivatives were found to induce apoptosis by elevating caspase-3 and caspase-8 levels while concurrently decreasing the anti-apoptotic Bcl-2 protein. nih.gov Similarly, a 1,2,5-trisubstituted benzimidazole compound, TJ08, was observed to upregulate cleaved caspase-3 and caspase-9 and downregulate Bcl-2. nih.gov

Table 1: Effect of Benzimidazole Analogues on Apoptotic Proteins

Compound TypeEffect on CaspasesEffect on Bcl-2 FamilyReference
Benzimidazole-based hydrazones (4c, 4e)Increased caspase-3 and caspase-8Decreased Bcl-2, Increased Bax nih.gov
1,2,5-Trisubstituted benzimidazole (TJ08)Upregulation of cleaved caspase-3 and caspase-9Downregulation of Bcl-2 nih.gov
Various new benzimidazole derivativesActivation of caspase-3 and caspase-7Not specified nih.gov
N-oxide benzimidazolesInduction of apoptosis pathwayLinked to NF-κB inhibition nih.gov

Cell Cycle Arrest and DNA Fragmentation

In addition to inducing apoptosis, benzimidazole analogues can halt the proliferation of cancer cells by interfering with the cell cycle, the ordered sequence of events that leads to cell division. By arresting cells at specific checkpoints, these compounds prevent the replication of damaged DNA and the formation of new cancer cells. nih.govnih.gov

Research has shown that different benzimidazole derivatives can arrest the cell cycle at various phases. For example, two bis-benzimidazole derivatives, ABA13 and ABA833, were found to cause an S phase block in human breast cancer cells, indicating an interference with DNA synthesis. nih.gov Other studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives revealed their ability to induce arrest at multiple phases, including G1/S, G2/M, and S phases, depending on the specific compound and cancer cell line tested. nih.govmdpi.com For example, one compound arrested the cell cycle at the G1/S checkpoint in A549 lung cancer cells, while another halted the G2/S phase in MDA-MB-231 breast cancer cells. mdpi.com This disruption of the cell cycle prevents the cell from progressing towards mitosis, thereby inhibiting proliferation. nih.gov

The ultimate fate of a cell arrested by these compounds is often apoptosis, which is characterized by DNA fragmentation. The cleavage of PARP by caspases, as mentioned previously, is a hallmark of this process and indicates significant DNA damage and the initiation of cell death. nih.gov

Table 2: Cell Cycle Arrest Induced by Benzimidazole Analogues

Compound/DerivativeCancer Cell Line(s)Phase of Cell Cycle ArrestReference
Bis-benzimidazoles (ABA13, ABA833)MCF-7, MDA 468 (Breast)S phase nih.gov
Benzimidazole-1,3,4-oxadiazole (Compound 13)A549 (Lung)G1/S phase mdpi.com
MDA-MB-231 (Breast)G1/S phase
SKOV3 (Ovarian)S phase
Benzimidazole-1,3,4-oxadiazole (Compound 10)MDA-MB-231 (Breast), SKOV3 (Ovarian)G2/S phase mdpi.com
A549 (Lung)G1/G2 phase

Targeting Specific Oncogenic Pathways (e.g., V600E BRAF)

Modern cancer research increasingly focuses on targeted therapies that act on specific molecules involved in cancer growth, known as oncogenic pathways. Benzimidazole derivatives have emerged as promising scaffolds for the development of such targeted agents. nih.gov

A key target in several cancers, including melanoma and colorectal cancer, is the BRAF kinase, particularly the V600E mutation, which promotes uncontrolled cell proliferation. nih.govyoutube.com Several studies have reported the design and synthesis of benzimidazole analogues that act as potent inhibitors of BRAF^V600E^. nih.govnih.gov For instance, a series of benzimidazole-based derivatives were developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and BRAF^V600E^. nih.govmdpi.com Compounds from this series, such as 4c and 4e, showed significant antiproliferative activity by targeting these kinases. nih.gov

Similarly, another new series of 1,3,4-oxadiazole/benzimidazole hybrids demonstrated remarkable inhibitory effectiveness against both EGFR and BRAF^V600E^, in some cases proving more potent than existing reference drugs like vemurafenib. nih.gov The ability of these compounds to interact with and block the activity of these specific oncogenic proteins underscores their potential as selective anticancer agents, moving beyond general cytotoxicity to a more precise mechanism of action. nih.govnih.gov

Investigations into Antimicrobial Mechanisms of Action

The benzimidazole scaffold is not only relevant in anticancer research but also possesses a broad spectrum of antimicrobial activity. Research into these properties has identified various derivatives effective against both bacteria and fungi, with ongoing investigations into their specific cellular targets and mechanisms of action.

Antibacterial Activity: Cellular Targets and Pathways

Benzimidazole derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. tsijournals.comnih.gov Studies have synthesized novel series of these compounds to evaluate their antibacterial potential. For example, a study on new 2-benzylthiomethyl-1H-benzimidazole derivatives found that several compounds exhibited significant activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tsijournals.com The mechanism of action varied among the derivatives, with some demonstrating bactericidal (killing bacteria) effects and others showing bacteriostatic (inhibiting growth) effects. tsijournals.com

While the precise cellular targets for many benzimidazole antibacterials are still under investigation, research points towards several potential mechanisms. One proposed target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.gov The inhibition of this enzyme would disrupt essential metabolic pathways, leading to bacterial death. This is a particularly interesting target as it is also relevant in cancer cells, suggesting a possible dual action for some compounds. nih.gov Other potential mechanisms, drawn from studies on related heterocyclic compounds, include the perturbation of the bacterial cell membrane and binding to bacterial DNA, which would interfere with replication and transcription. rsc.orgrsc.org Structure-activity relationship studies indicate that the type and position of substituents on the benzimidazole ring are critical for antibacterial potency. nih.govrsc.org

Table 3: Antibacterial Activity of Selected Benzimidazole Derivatives

Derivative TypeBacterial StrainsObserved Activity/PotencyPotential Mechanism/TargetReference
2-Benzylthiomethyl-1H-benzimidazolesS. aureus, E. coliBactericidal and bacteriostatic effects; MICs from 140 to 400 µg/mL.Not specified tsijournals.com
N,2,6-Trisubstituted 1H-benzimidazolesMSSA, MRSA, E. coli, S. faecalisPotent activity; MICs from 4 to 16 µg/mL for some compounds.Inhibition of dihydrofolate reductase (DHFR) suggested. nih.gov
2-Substituted benzimidazolesGram-positive and Gram-negative bacteriaPotent activity, in some cases better than standard cefadroxil.Not specified nih.gov

Antifungal Activity: Efficacy Against Fungal Pathogens

The antifungal properties of benzimidazoles are well-established, with some derivatives being used to control fungal diseases. researchgate.net Research continues to explore new analogues with improved efficacy against a variety of human and plant fungal pathogens, including species of Candida, Aspergillus, and various dermatophytes. nih.govresearchgate.net

A primary mechanism of action for many antifungal benzimidazoles is the disruption of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol synthesis pathway, such as lanosterol (B1674476) 14-α-demethylase, these compounds compromise the integrity and function of the fungal membrane, leading to cell death. nih.gov For example, a study on benzimidazole-oxadiazole compounds demonstrated that the most active derivatives inhibited ergosterol synthesis in a concentration-dependent manner. nih.gov

The antifungal spectrum can be quite broad. Studies have shown activity against clinically important yeasts like Candida albicans, which can cause opportunistic infections, as well as molds like Aspergillus niger. nih.govnih.gov In some cases, synthesized benzimidazole derivatives have exhibited greater potency than the standard antifungal drug fluconazole. nih.gov The lipophilicity and structure of the side chains attached to the benzimidazole core play a significant role in determining the antifungal potency, with derivatives like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing particularly strong activity. nih.gov

Antiprotozoal and Antimycobacterial Research

The benzimidazole core is a well-established framework for the development of antiparasitic agents. Research has extended this exploration to various protozoa and mycobacteria, revealing potent activity from specific structural analogues.

Antiprotozoal Activity Studies on 2-(methylthio)-1H-benzimidazole derivatives, which are close structural analogues of the title compound, have demonstrated significant antiprotozoal efficacy. A series of twelve 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives showed potent in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with some compounds exhibiting higher activity than the standard drugs metronidazole (B1676534) and albendazole. nih.gov The IC₅₀ values for these compounds were in the nanomolar range. nih.gov Specifically, compounds with this scaffold were identified as being selectively potent against T. vaginalis and G. intestinalis, while others demonstrated a broad spectrum of activity against all three protozoans. nih.govresearchgate.net

Table 1: Antiprotozoal Activity of 2-(methylthio)-1H-benzimidazole-5-carboxamide Analogues

CompoundTarget ProtozoanIC₅₀ (µM)
Analogue 1 Trichomonas vaginalisSelective Activity
Analogue 3 Giardia intestinalisSelective Activity
Analogue 4 G. intestinalis, T. vaginalis, E. histolyticaBroad Spectrum
Data sourced from studies on 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives. nih.govresearchgate.net

Antimycobacterial Activity Benzimidazole derivatives have also been a focus of antimycobacterial research, with activity demonstrated against Mycobacterium tuberculosis. nih.gov The substitution pattern on the benzimidazole ring is crucial for activity. In one study, 2,5-disubstituted benzimidazoles were found to be more effective at killing mycobacterium than 1,2,5-trisubstituted versions. frontiersin.org This suggests that N-1 substitution, a key feature of the title compound, can sometimes lead to reduced antimycobacterial effects. frontiersin.org However, other studies have synthesized novel benzimidazoles with substitutions at both the 1 and 2 positions that displayed excellent potency against M. tuberculosis H₃₇Rv, with MIC values below 0.2 μM. nih.govnih.gov For instance, a derivative featuring a complex side chain at the N-1 position and a substituted phenyl group at the C-2 position was found to be highly active against both drug-sensitive and INH-resistant M. tuberculosis strains. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis in Antimicrobial Contexts

The antimicrobial potency of benzimidazole derivatives is heavily influenced by the nature and position of substituents on the core structure. Analysis of structure-activity relationships (SAR) provides critical insights for designing more effective agents.

The antimicrobial action of benzimidazoles is often attributed to their structural resemblance to purines, which can lead to the inhibition of nucleic acid and protein synthesis in microbes. whiterose.ac.uk SAR studies reveal several key trends:

Substitution at C-2: The group at the 2-position is a major determinant of activity. For 2-thiomethyl-benzimidazole derivatives, certain analogues showed significant antibacterial activity against E. coli. scirp.org In other series, the presence of a phenyl ring at the C-2 position, particularly with electron-withdrawing groups, has been shown to enhance antibacterial and antimycobacterial activity. nih.govwisdomlib.org

Substitution at N-1: The effect of substitution at the N-1 position is variable. In some antimycobacterial studies, N-alkylation decreased activity compared to 2,5-disubstituted analogues. frontiersin.org Conversely, for antiproliferative and antifungal activity, N-substitution with straight-chain alkyl groups generally improved potency. nih.gov The presence of a phenyl group at N-1, as in the title compound, has been explored in antiviral contexts, where specific di-halo substitutions on this phenyl ring markedly improved anti-HIV activity. uctm.edu

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding N-alkyl groups, can be a strategy to improve the penetration of bacterial lipid membranes, potentially enhancing activity. nih.govacs.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Antimicrobial Benzimidazoles

PositionSubstituent TypeEffect on ActivityMicrobial Target
C-2Phenyl with electron-withdrawing groupsEnhanced activityBacteria, Mycobacteria
C-2Thiomethyl groupConfers activityE. coli
N-1Alkyl chainDecreased activityMycobacteria
N-1Alkyl chainIncreased activityFungi, Bacteria
N-1Substituted PhenylEnhanced activityHIV-1

Antiviral Research: Mechanisms of Action

Benzimidazole derivatives are recognized for their broad-spectrum antiviral properties, with research identifying several mechanisms by which they inhibit viral replication. wisdomlib.orgnih.gov These compounds have been shown to be active against a range of RNA and DNA viruses. nih.gov The specific mechanism of action often depends on the substitution pattern of the benzimidazole scaffold.

For example, certain 2-phenylbenzimidazole (B57529) derivatives have been found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net Other scaffolds have shown activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov The versatility of the benzimidazole core allows for the development of inhibitors that target distinct viral proteins and processes.

Inhibition of Viral Infectivity (e.g., HIV-1)

A significant area of research has focused on benzimidazole derivatives as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). These compounds can interfere with the viral life cycle at multiple stages through different mechanisms.

Capsid Protein Inhibition: One mechanism involves targeting the HIV-1 capsid (CA) protein, which is crucial for both the assembly of new viral particles and the stability of the viral core in newly infected cells. nih.gov A study identified a 1,2-disubstituted benzimidazole, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, that blocks HIV-1 replication with an IC₅₀ of 3 µM. nih.gov Molecular docking suggests this compound binds at the interface between two CA monomers, likely interfering with capsid oligomerization and assembly. nih.gov

Reverse Transcriptase Inhibition: The viral enzyme reverse transcriptase (RT) is a classic target for anti-HIV drugs. Benzimidazoles have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu Specifically, 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) substituted with a phenyl ring at the C-1 position are potent NNRTIs. uctm.edu The compound NSC 625487, which has a 2',6'-difluorophenyl group at this position, selectively inhibits HIV-1 RT. uctm.edu

Protection of Host Restriction Factors: An innovative strategy involves inhibiting the HIV-1 Virion Infectivity Factor (Vif). Vif counteracts the host's natural antiviral defense by degrading the APOBEC3G (A3G) protein. nih.gov Researchers have developed benzimidazole derivatives that protect A3G from this Vif-induced degradation, thereby preserving its ability to induce lethal mutations in the viral genome and inhibit replication. nih.gov Compounds from this series have shown potent anti-HIV-1 activity with IC₅₀ values in the nanomolar range. nih.gov

Antioxidant Activity: Radical Scavenging Mechanisms

Certain benzimidazole derivatives have been investigated for their antioxidant properties and ability to neutralize harmful free radicals. rsc.org The antioxidant capacity is closely linked to the molecular structure, particularly the presence and position of specific functional groups that can participate in radical scavenging reactions.

The primary mechanisms by which antioxidants act include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Radical Adduct Formation (RAF). nih.gov Computational studies on benzimidazole-arylhydrazone hybrids, for example, have shown they can deactivate highly reactive hydroxyl, alkoxyl, and hydroperoxyl radicals through HAT or RAF mechanisms. nih.gov

For benzimidazole analogues, key structural features contributing to antioxidant activity include:

Hydroxyl Groups: The number and position of hydroxyl groups on an aryl substituent at the C-2 position are strongly related to antioxidant capacity. nih.gov

N-H and O-H Bonds: The N-H bond of the imidazole ring and phenolic O-H groups on substituents are often the most reactive sites for hydrogen atom donation to scavenge free radicals. nih.gov

Thio-Substituents: The presence of a sulfur-containing group at the C-2 position, such as in 2-mercaptobenzimidazole (B194830) (a close analogue to the 2-methylthio group), has been linked to potent antioxidant effects against various radicals. mdpi.com The 2-mercapto substituent appears to play a critical role in this activity. mdpi.com Studies have confirmed the antioxidant potential of simple 2-methyl benzimidazole as well. jddtonline.info

Table 3: Antioxidant Activity of Benzimidazole Analogues

Compound ClassKey Structural FeatureObserved Activity
2-ArylbenzimidazolesHydroxy groups on the 2-aryl portionGood antioxidant capacity
2-Mercaptobenzimidazoles2-Mercapto groupPotent antioxidant effects
Benzimidazole-arylhydrazonesN-H and O-H groupsEffective radical scavenging

Other Targeted Biological Activities (Mechanism and SAR Focused)

The structural versatility of the benzimidazole scaffold allows it to be tailored for a variety of other biological targets beyond antimicrobial and antiviral applications.

Antileishmanial Effects and Molecular Targets

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Benzimidazole derivatives have emerged as a promising class of compounds for the development of new antileishmanial drugs. nih.gov Research has identified several potential molecular targets within the parasite.

Pteridine Reductase 1 (PTR1): A primary target for many antileishmanial benzimidazoles is Pteridine Reductase 1 (PTR1). mdpi.comjapsonline.com This enzyme is vital for the parasite's survival as it is part of a metabolic pathway that provides essential folate and biopterin (B10759762) precursors. mdpi.comjapsonline.com Since Leishmania cannot synthesize these compounds de novo, inhibiting PTR1 effectively starves the parasite. The structural similarity of the benzimidazole core to the enzyme's natural substrates is believed to contribute to its inhibitory activity. mdpi.com

Triosephosphate Isomerase (TIM): Virtual screening and molecular docking studies have identified the enzyme Triosephosphate Isomerase (TIM) as another potential target for benzimidazole derivatives against Leishmania mexicana. mdpi.com TIM is a crucial enzyme in the glycolytic pathway, and its inhibition would disrupt the parasite's energy metabolism. mdpi.com

Other Mechanisms: The antiprotozoal action of benzimidazoles is also linked to their ability to inhibit tubulin polymerization, a mechanism shared with their well-known anthelmintic activity. nih.gov

SAR studies have revealed that N-alkyl benzimidazole-based compounds show potential inhibitory activity against Leishmania major promastigotes. nih.govmdpi.com In one study, a derivative with a 3-chlorophenyl group demonstrated a potent antileishmanial effect. nih.gov Another study found that 2-benzyl and 2-phenyl benzimidazoles bearing a basic side chain at the N-1 position were highly potent against Leishmania tropica and Leishmania infantum. nih.gov

Table 4: Antileishmanial Benzimidazole Analogues and Their Molecular Targets

Compound/Analogue ClassProposed Molecular TargetParasite Species
2-Substituted-5-[(...)-azole derivativesPteridine Reductase 1 (PTR1)Leishmania major
N-Alkyl benzimidazolesPteridine Reductase 1 (PTR1)Leishmania major
General BenzimidazolesTriosephosphate Isomerase (TIM)Leishmania mexicana
2-Benzyl/2-Phenyl benzimidazolesNot specifiedL. tropica, L. infantum

Anthelmintic Activity: Disruption of Parasitic Pathways

The anthelmintic properties of benzimidazole derivatives are primarily attributed to their targeted disruption of crucial biochemical and structural pathways within parasitic helminths. The principal mechanism of action for this class of compounds, including analogues of Benzimidazole, 2-methylthio-1-phenyl-, involves the inhibition of microtubule polymerization. msdvetmanual.comyoutube.com

Benzimidazoles exhibit a high affinity for the β-tubulin subunit of the parasite's microtubule structure. nih.gov This binding is selective, with a significantly greater affinity for parasitic tubulin than for the corresponding protein in mammalian hosts, which accounts for their selective toxicity and wide margin of safety. poultrymed.com By binding to β-tubulin, these compounds prevent its polymerization into microtubules. Microtubules are essential cytoskeletal components vital for numerous cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport. youtube.com

The disruption of microtubule formation leads to a cascade of downstream effects that are detrimental to the parasite. msdvetmanual.com These include:

Arrest of Cell Division: The inability to form a proper mitotic spindle prevents cell division, halting the growth and reproduction of the parasite. youtube.com

Impaired Glucose Transport: Microtubules are involved in the transport of glucose across the parasite's intestinal cells. Inhibition of this process leads to a depletion of the parasite's glycogen (B147801) stores and a reduction in the generation of ATP, the primary energy currency of the cell. youtube.comyoutube.com This ultimately results in the parasite's immobilization and death due to energy starvation.

Inhibition of Enzymatic Activity: Besides their effects on tubulin, some benzimidazoles have been shown to inhibit parasite-specific enzymes, such as fumarate (B1241708) reductase, which is a key enzyme in the anaerobic energy metabolism of many helminths. youtube.comnih.gov

Research on Applications in Materials Science

The benzimidazole scaffold is not only a privileged structure in medicinal chemistry but has also garnered significant interest in the field of materials science. rsc.org Derivatives of benzimidazole are explored for a variety of applications owing to their unique electronic and photophysical properties, as well as their inherent stability.

Photophysical Properties and Potential Applications

While specific photophysical data for Benzimidazole, 2-methylthio-1-phenyl- is not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives exhibits properties that make them suitable for various optical and electronic applications. rsc.org Research into related compounds suggests that the benzimidazole core can be tailored to create materials with specific light-absorbing and emitting characteristics.

Benzimidazole derivatives have been investigated for their use in:

Fluorescence Applications: The rigid, conjugated structure of the benzimidazole ring system can give rise to fluorescent molecules. rsc.org By modifying the substituents on the benzimidazole core, the absorption and emission wavelengths can be tuned, making them potential candidates for use as fluorescent probes or in organic light-emitting diodes (OLEDs).

Chemosensors: The nitrogen atoms in the imidazole ring can act as binding sites for metal ions or other analytes. This interaction can lead to a change in the photophysical properties of the molecule, such as a shift in fluorescence or a change in color, allowing for the development of chemosensors. rsc.org

Organic Semiconductors: The potential for π-π stacking and the ability to transport charge make benzimidazole derivatives candidates for use in organic electronics, such as organic thin-film transistors (OTFTs). researchgate.net

The photophysical properties of benzimidazole derivatives are highly dependent on the nature and position of their substituents. The introduction of different functional groups can influence the electronic transitions and, consequently, the absorption and emission spectra of the compounds.

UV Stabilization Mechanisms

Benzimidazole derivatives have been recognized for their capacity to function as ultraviolet (UV) light absorbers, which is critical for protecting materials from photodegradation. google.com Organic materials such as plastics and coatings are susceptible to damage from UV radiation, which can cause discoloration, loss of strength, and other undesirable changes. UV stabilizers are incorporated into these materials to prevent such degradation. mpi.eu

The primary mechanism by which benzimidazole-based UV stabilizers operate is through the efficient absorption of harmful UV radiation, particularly in the 300-350 nm range. google.com The absorbed energy is then dissipated through non-destructive pathways, preventing it from initiating degradation reactions within the polymer matrix. google.commpi.eu

The key steps in the UV stabilization mechanism are:

UV Absorption: The aromatic and heterocyclic rings of the benzimidazole structure contain a system of π-electrons that can be excited to a higher energy state upon absorption of UV photons. researchgate.net

Energy Dissipation: The excited molecule must rapidly and safely return to its ground state. This is often achieved through non-radiative processes, such as:

Reversible Intramolecular Proton Transfer: In some related heterocyclic UV stabilizers, the absorbed energy is dissipated as heat through a rapid and reversible transfer of a proton within the molecule. mpi.eu

Photochemical Transformation: It has been hypothesized that some benzimidazoles can undergo a harmless photochemical transformation to dissipate the energy, without leading to the formation of colored or degradative by-products. google.com

Isomerization: The absorbed energy can also be released through molecular isomerization, followed by a return to the original structure, releasing the energy as a negligible amount of heat. researchgate.net

By effectively absorbing and dissipating UV energy, these compounds prevent the formation of free radicals and other reactive species that would otherwise lead to the breakdown of the material they are designed to protect. google.comresearchgate.net The introduction of a carbonylamino group at the 2-position of the benzimidazole ring, as seen in some analogues, has been shown to significantly enhance UV absorption efficiency. google.com

Q & A

Q. Which 2D NMR techniques resolve stereochemical challenges in benzimidazole-thiazole hybrids?

  • HSQC correlates <sup>1</sup>H-<sup>13</sup>C couplings to assign quaternary carbons. NOESY detects through-space interactions between the thiomethyl group and aromatic protons, confirming ortho-substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.